4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile
Description
4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile (CAS: 1980053-08-4) is a brominated heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted at the 6-position with bromine and a benzonitrile group at the 2-position. The bromine atom enhances electrophilicity, making it a candidate for further functionalization via cross-coupling reactions .
Properties
IUPAC Name |
4-(6-bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3/c15-12-5-6-14-17-13(9-18(14)8-12)11-3-1-10(7-16)2-4-11/h1-6,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBWVHDCJAFYOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN3C=C(C=CC3=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the reaction of substituted α-bromoacetophenone with 2-aminopyridine. This reaction is often carried out in the presence of a base such as sodium carbonate (Na₂CO₃) and an oxidant like tert-butyl hydroperoxide (TBHP) under reflux conditions in ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like palladium catalysts in Suzuki coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in cyclization reactions to form more complex structures.
Scientific Research Applications
4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotic activities.
Cancer Research: Derivatives of imidazopyridine, including this compound, have shown potential as anticancer agents, particularly against breast cancer cells.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with various molecular targets and pathways. Studies have shown that imidazopyridine derivatives can induce cell cycle arrest at the G2/M phase, inhibit tubulin polymerization, activate Caspase-3, and inhibit the PI3K/Akt/mTOR signaling pathway . These mechanisms contribute to their anticancer activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their properties:
2.1 Substituent Effects on Physicochemical Properties
- Bromine vs. Methyl : The 6-bromo substituent increases molecular weight (388.91 vs. ~233 for methyl analogs) and polarizability, enhancing electrophilicity for Suzuki-Miyaura couplings . Methyl groups improve solubility (e.g., logP reduction) but reduce reactivity .
- Positional Isomerism : Bromine at C6 (target compound) vs. C3 (iodo analog) alters electronic distribution. In the 3-iodo derivative (9h), the bulky iodine may sterically hinder interactions in biological systems, whereas C6 substitution leaves the imidazo[1,2-a]pyridine core more accessible .
- Halogen Comparisons : Bromine’s intermediate electronegativity (vs. chlorine in the pyridazine analog) balances electronic effects and steric bulk. The pyridazine core () exhibits distinct hydrogen-bonding patterns, limiting direct comparison .
2.2 Spectroscopic Differences
Biological Activity
4-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile is a compound of interest due to its potential biological activities, particularly in the context of cancer therapeutics and infectious disease treatment. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.
The compound's biological activity is primarily attributed to its interaction with specific molecular targets within cells. The imidazo[1,2-a]pyridine moiety is known for its role in modulating kinase activity, particularly in the context of FMS-like tyrosine kinase 3 (FLT3), which is frequently mutated in acute myeloid leukemia (AML) cases.
Inhibition of FLT3
Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit potent inhibitory effects on FLT3 mutants. For instance, a study demonstrated that certain compounds showed significant inhibition with IC50 values in the low micromolar range against FLT3-ITD and FLT3-ITD secondary mutations . This suggests that modifications to the imidazo-pyridine structure can enhance selectivity and potency against resistant forms of FLT3.
Biological Activity Data
The following table summarizes the biological activity data related to this compound and its analogs:
| Compound Name | Target | IC50 (µM) | Selectivity |
|---|---|---|---|
| This compound | FLT3 | < 0.5 | High |
| Ling-5o | FLT3 | 0.9 | Moderate |
| Gilteritinib | FLT3 | 5.47 | Low |
| Vandetanib | FLT3 | >1000 | Very Low |
Antileishmanial Activity
Another area of investigation involves the compound's potential antileishmanial properties. A related study highlighted that imidazo-pyridine derivatives showed promising activity against Leishmania donovani, with some compounds demonstrating IC50 values below 10 µM . Although specific data for this compound was not detailed, the structural similarities suggest potential efficacy.
Anticancer Activity
In cancer research, compounds with similar structures have been shown to inhibit cell proliferation effectively. For instance, a study reported that certain imidazo-pyridine derivatives inhibited MOLM14 cells (a model for AML) with IC50 values indicating potent antiproliferative effects . This suggests that this compound may also exhibit similar anticancer properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

